molecular formula C13H18N2O4 B1388434 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid CAS No. 1214038-55-7

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B1388434
CAS No.: 1214038-55-7
M. Wt: 266.29 g/mol
InChI Key: QHQCYWJDBHJYAE-UHFFFAOYSA-N
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Description

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves the protection of the amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amine group.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further modified or used in subsequent reactions.

Mechanism of Action

The mechanism of action of 2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions during synthesis, allowing for the selective modification of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid is unique due to its specific structure, which includes a pyrrolo[1,2-a]pyrazine core and a Boc-protected amine. This combination of features makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-8-7-14-6-4-5-9(14)10(15)11(16)17/h4-6,10H,7-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQCYWJDBHJYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 2
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 3
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 5
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid
Reactant of Route 6
2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid

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